molecular formula C12H24N2 B13188231 1-Cycloheptyl-2-methylpiperazine

1-Cycloheptyl-2-methylpiperazine

Cat. No.: B13188231
M. Wt: 196.33 g/mol
InChI Key: WHOLJSXOKAKISZ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-2-methylpiperazine is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloheptyl-2-methylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds or sulfonyl chlorides are often used as electrophiles in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1-Cycloheptyl-2-methylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, enzymes, and proteins, leading to different biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 1-Cycloheptyl-2-methylpiperazine is unique due to its cycloheptyl group, which can influence its chemical reactivity and potential applications. This structural variation can lead to different biological activities and properties compared to other piperazine derivatives.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-cycloheptyl-2-methylpiperazine

InChI

InChI=1S/C12H24N2/c1-11-10-13-8-9-14(11)12-6-4-2-3-5-7-12/h11-13H,2-10H2,1H3

InChI Key

WHOLJSXOKAKISZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CCCCCC2

Origin of Product

United States

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